molecular formula C26H16O B14086426 9,9'-Spirobi[fluorene]-2-carbaldehyde CAS No. 124575-66-2

9,9'-Spirobi[fluorene]-2-carbaldehyde

Cat. No.: B14086426
CAS No.: 124575-66-2
M. Wt: 344.4 g/mol
InChI Key: NPSDOXMNPSEKBX-UHFFFAOYSA-N
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Description

9,9'-Spirobi[fluorene]-2-carbaldehyde is a high-purity chemical building block specifically designed for advanced materials research. This compound features the rigid, orthogonal 9,9'-spirobifluorene core, which is renowned for imparting excellent thermal stability and hindering molecular aggregation, combined with a single formyl functional group that serves as a versatile handle for further synthetic modification . Researchers utilize this aldehyde-functionalized spirobifluorene primarily in the synthesis of novel N-heterocycles via reactions such as the Friedländer condensation with o-aminoarenecarbaldehydes . The resulting 9,9'-spirobifluorene-derived heteroaromatics are of significant interest in the field of molecular electronics, showing strong photoluminescence in the 390–430 nm region, making them promising candidates for application in organic light-emitting devices (OLEDs) and as components in hybrid porous solids . The product is characterized by its sharp crystalline nature and is supplied with a minimum purity of 95% . For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store this compound at 4-8°C . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124575-66-2

Molecular Formula

C26H16O

Molecular Weight

344.4 g/mol

IUPAC Name

9,9'-spirobi[fluorene]-2-carbaldehyde

InChI

InChI=1S/C26H16O/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-16H

InChI Key

NPSDOXMNPSEKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C=O

Origin of Product

United States

Synthetic Methodologies for 9,9 Spirobi Fluorene 2 Carbaldehyde and Its Derivatives

Direct Formylation Approaches to 9,9'-Spirobi[fluorene]-2-carbaldehyde

Direct formylation offers a concise route to this compound, introducing the aldehyde functionality in a single step from the parent spirobifluorene.

One-Step Formylation Procedures

A notable one-step synthesis involves the direct formylation of 9,9'-spirobifluorene. researchgate.net This is achieved using a mixture of dichloromethyl methyl ether (CH3OCHCl2) and titanium tetrachloride (TiCl4) in dichloromethane (B109758) (CH2Cl2) as the solvent. researchgate.net This method provides a direct pathway to introduce a formyl group onto the spirobifluorene skeleton. The reaction's outcome, yielding either the mono- or di-formylated product, is highly dependent on the stoichiometry of the reagents. researchgate.net

Comparative Analysis of Formylation Reagents and Conditions

The choice of formylating agents and reaction conditions is critical in directing the outcome of the synthesis. In the direct formylation of 9,9'-spirobifluorene, the molar ratio of the Lewis acid, titanium tetrachloride, to the spirobifluorene substrate is a key determinant of the product distribution. researchgate.net A significantly lower molar ratio of TiCl4 to 9,9'-spirobifluorene favors the formation of the mono-formylated product, this compound. researchgate.net Conversely, a higher molar ratio leads to the di-formylated product, 9,9'-Spirobi[fluorene]-2,2'-dicarbaldehyde. researchgate.net This highlights the tunability of the reaction to selectively yield the desired aldehyde derivative.

ProductMolar Ratio (TiCl4 : Spirobifluorene)Yield
This compound1.2 : 1Moderate
9,9'-Spirobi[fluorene]-2,2'-dicarbaldehyde20 : 175%

Multi-Step Synthesis Pathways Involving Spirobifluorene Precursors

Multi-step syntheses provide an alternative and often more controlled approach to this compound, starting from functionalized spirobifluorene precursors.

Utilization of Halogenated Spirobifluorenes as Starting Materials

Halogenated spirobifluorenes, such as 2-bromo-9,9'-spirobifluorene and 2,7-dibromo-9,9'-spirobifluorene, are versatile and crucial starting materials for the synthesis of various derivatives, including the target carbaldehyde. These halogenated intermediates can be synthesized through methods such as the reaction of a Grignard reagent of 2-bromobiphenyl (B48390) with 2,7-dibromo-9-fluorenone. ossila.com The bromine atoms serve as functional handles for subsequent transformations, allowing for the introduction of the aldehyde group at specific positions on the spirobifluorene core. The synthesis of bromo-9,9'-spirobifluorene can be achieved using o-bromohalobenzene as a starting material, which then reacts with phenylmagnesium bromide and a bromofluorenone. google.com

Palladium-Catalyzed Coupling Reactions in Spirobifluorene Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides, and this methodology is applicable to the synthesis of spirobifluorene derivatives. While a direct palladium-catalyzed formylation of a halogenated spirobifluorene to yield this compound is a plausible synthetic route, specific examples in the literature are scarce. However, the general principles of palladium-catalyzed formylation of aryl bromides are well-established. dntb.gov.ua Such a reaction would likely involve the use of a palladium catalyst, a suitable ligand, and a formylating agent to convert 2-bromo-9,9'-spirobifluorene into the desired aldehyde. Palladium catalysis is also employed in other functionalizations of the spirobifluorene core, for instance, in Suzuki coupling reactions of bromo-substituted spiro[fluorene-9,9'-xanthene] (B3069175) derivatives. 20.210.105

Grignard Reagent-Mediated Synthesis of Spirobifluorene Derivatives

Grignard reagents play a significant role in the synthesis of the spirobifluorene framework itself. ossila.com A common method involves the reaction of a biphenyl (B1667301) Grignard reagent with a fluorenone derivative. For the introduction of a formyl group, a hypothetical but synthetically viable route involves the formation of a Grignard reagent from a halogenated spirobifluorene, such as 2-bromo-9,9'-spirobifluorene. This spirobifluorenyl magnesium bromide could then react with a suitable formylating agent, like N,N-dimethylformamide (DMF), to yield this compound after acidic workup. This approach is a standard method for the synthesis of arenecarbaldehydes from aryl halides. thieme-connect.de An alternative, related approach is the lithiation of a halogenated spirobifluorene using an organolithium reagent, followed by quenching with a formylating agent. For instance, bromo-9,9'-spirobifluorene can be reacted with n-butyllithium to form the lithiated species, which can then be used for further reactions. google.com

Regioselective Functionalization Strategies for the Spirobifluorene Core

The functionalization of the 9,9'-spirobifluorene (SBF) core is a critical aspect of tuning its physicochemical properties for various applications. Due to the electronic nature of the fluorene (B118485) units, electrophilic aromatic substitution reactions are the most common functionalization pathways, primarily occurring at the electron-rich 2, 2', 7, and 7' positions. acs.org The inherent symmetry and electronic distribution of the SBF scaffold allow for controlled and regioselective introduction of functional groups. This section focuses on a key regioselective strategy: the direct formylation to synthesize this compound and its derivatives.

This electrophilic substitution reaction demonstrates high regioselectivity, primarily targeting the C2 and C2' positions of the spirobifluorene backbone. By carefully controlling the stoichiometry of the reactants, it is possible to favor either mono-formylation, yielding this compound, or di-formylation, yielding 9,9'-Spirobi[fluorene]-2,2'-dicarbaldehyde. tandfonline.comtandfonline.com

The reaction proceeds by adding TiCl₄ to a solution of 9,9'-spirobifluorene in dry CH₂Cl₂ at 0°C, followed by the addition of CH₃OCHCl₂. tandfonline.com The mixture is then stirred and allowed to warm to room temperature. tandfonline.com The reaction is subsequently quenched with ice water, and the product is extracted. tandfonline.com This methodology has been shown to produce the desired aldehyde derivatives in moderate to good yields. tandfonline.comtandfonline.com For instance, the synthesis of 9,9'-Spirobi[fluorene]-2,2'-dicarbaldehyde using this one-step method can achieve a yield of 75%. tandfonline.comtandfonline.com

The regioselectivity of this formylation reaction is a key advantage. The introduction of the aldehyde group at the 2-position is a versatile synthetic handle. It allows for further derivatization, such as the formation of Schiff bases by reaction with amines, which can be used in the development of organometallic complexes for sensor applications. mdpi.com

The detailed conditions for the mono- and di-formylation of 9,9'-spirobifluorene are summarized in the table below.

ProductReagentsSolventTemperatureTimeYieldReference
This compound9,9'-Spirobifluorene, CH₃OCHCl₂, TiCl₄CH₂Cl₂0°C to RT13 hModerate tandfonline.com, tandfonline.com
9,9'-Spirobi[fluorene]-2,2'-dicarbaldehyde9,9'-Spirobifluorene, CH₃OCHCl₂, TiCl₄CH₂Cl₂0°C to RT13 h75% tandfonline.com, tandfonline.com

Advanced Derivatization and Chemical Transformations of 9,9 Spirobi Fluorene 2 Carbaldehyde

Condensation Reactions for Extended π-Conjugation Systems

Condensation reactions are a fundamental strategy for extending the π-conjugated systems of aromatic aldehydes, thereby tuning their photophysical and electronic properties. The carbaldehyde group of 9,9'-Spirobi[fluorene]-2-carbaldehyde readily participates in such reactions, including the Knoevenagel and Wittig condensations, to form larger, more complex conjugated structures.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com This reaction is a powerful method for C-C bond formation and is widely used to synthesize α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. jocpr.comresearchgate.netmdpi.com When applied to this compound, it allows for the attachment of various electron-withdrawing groups, which can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The Wittig reaction provides another pathway to extend π-conjugation by converting the aldehyde into an alkene. udel.edumnstate.edu This reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde, forming a new carbon-carbon double bond with high reliability and stereochemical control. mnstate.eduumkc.edu A variation, the Horner-Wadsworth-Emmons reaction, was employed to synthesize poly[9,9'-spirobifluoren-2,2'-ylenevinylene-alt-2,5-di(n-buthoxy)-1,4-phenylene-vinylene] (PSBF-PV), a polymer featuring the SBF core integrated into a conjugated backbone. researchgate.net This polymer exhibited strong green light emission, demonstrating the utility of condensation reactions in creating functional optical materials. researchgate.net

Table 1: Examples of Condensation Reactions for Extending π-Conjugation
Reaction TypeReactantCatalyst/ReagentResulting StructureKey Feature
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Basic catalyst (e.g., Piperidine)SBF-CH=C(CN)₂Attachment of electron-withdrawing groups
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)Base (e.g., n-BuLi)SBF-CH=CHRFormation of a C=C double bond
Horner-Wadsworth-EmmonsPhosphonate CarbanionBaseConjugated Polymers (e.g., PSBF-PV)Creation of polymeric conjugated systems researchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The aldehyde group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. nih.govu-szeged.hursc.org The reaction of this compound with different nitrogen nucleophiles opens pathways to a diverse range of heterocyclic systems incorporating the rigid SBF unit. crossref.org

A significant example is the synthesis of spirobifluorene-substituted porphyrins. The condensation of this compound with pyrrole (B145914) under acidic conditions leads to the formation of 5,10,15,20-tetra(spirobifluorene) porphyrins. researchgate.net In this structure, four SBF units are appended to the periphery of the porphyrin macrocycle, creating a well-defined, three-dimensional architecture. These complex molecules have potential applications in catalysis and photodynamic therapy. researchgate.net

Other nitrogen-containing heterocycles can be synthesized through reactions with various amines. For instance, reaction with anilines can produce Schiff bases (imines), which can be starting points for more complex cyclization reactions. mdpi.com The versatility of the aldehyde allows for its incorporation into a wide range of heterocyclic frameworks, including pyridines, pyrimidines, and imidazoles, through multi-component reaction strategies. mdpi.com

Table 2: Nitrogen-Containing Heterocycles from this compound
Nitrogen SourceReaction TypeResulting HeterocyclePotential Application
PyrroleAcid-catalyzed condensationTetra(spirobifluorene)porphyrin researchgate.netCatalysis, Photosenitizers researchgate.net
AnilinesCondensationSchiff Bases (Imines)Intermediate for further cyclizations
Ammonia/Primary Amines + β-dicarbonylHantzsch Dihydropyridine SynthesisSBF-substituted DihydropyridinesOrganic Electronics

Formation of Fullerene-Based Adducts and Conjugates

The covalent attachment of electroactive moieties like SBF to fullerenes (e.g., C60, C70) is a prominent strategy for creating donor-acceptor systems for organic photovoltaic and optoelectronic applications. The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide, is a highly effective method for functionalizing fullerenes. wikipedia.orgnih.gov

This compound is a key reactant in this process. The aldehyde reacts with an α-amino acid, such as N-methylglycine (sarcosine), to generate an azomethine ylide in situ, which then adds to a 6,6-double bond of the fullerene cage to form a fulleropyrrolidine derivative. researchgate.net This methodology has been successfully used to synthesize a series of novel fullerene derivatives covalently linked to a spirobifluorene unit. researchgate.net The resulting SBF-fullerene dyads exhibit interesting electrochemical and optical limiting properties. researchgate.net

Table 3: Spirobifluorene-Fullerene Adducts Synthesized via Prato Reaction researchgate.net
Compound NameFullerene CoreSBF MoietyKey Property
2-(9,9'-spirobi[fluorene]-2-yl)-1-methylfullero[C70]pyrrolidineC70SBFEffective optical limiter researchgate.net
2-(9,9'-spirobi[fluorene]-2-yl)-1-methylfullero[C60]pyrrolidineC60SBFShows reduction peaks in cyclic voltammetry researchgate.net
2'-(1-methyl-fullero[C60]pyrrolidin-2-yl)-9,9'-spirobi[fluorene]-2-carbaldehydeC60SBF-carbaldehydeDemonstrates potential for further functionalization researchgate.net

Multi-Arm and Dendritic Architectures Derived from the Carbaldehyde Moiety

The carbaldehyde group can act as a reactive site for the construction of larger, highly branched molecules such as multi-arm compounds and dendrimers. These architectures are of interest for applications in light-harvesting, organic light-emitting diodes (OLEDs), and sensors due to their unique photophysical properties and processing characteristics. beilstein-journals.orgnih.gov

The synthesis of 5,10,15,20-tetra(spirobifluorene) porphyrins is a prime example of creating a multi-arm architecture from this compound. researchgate.net In this case, the porphyrin acts as a central core from which four spirobifluorene "arms" radiate outwards. This approach creates a well-defined macromolecule with a high density of chromophores.

Alternatively, a multifunctional core can be reacted with the SBF-aldehyde to build star-shaped molecules. For instance, a tri-functional amine core could react with three equivalents of the aldehyde to form a three-armed molecule via imine linkages. Furthermore, using the 2,2'-dicarboxaldehyde derivative of SBF allows the spirobifluorene itself to act as a building block for growing polymeric or dendritic structures in two directions.

Table 4: Strategies for Multi-Arm Architectures
Architecture TypeCore MoietyArm MoietyLinkage ChemistryExample/Concept
Multi-Arm (Star)Porphyrin9,9'-Spirobi[fluorene]Condensation with Pyrrole5,10,15,20-tetra(spirobifluorene) porphyrin researchgate.net
DendriticMultifunctional AmineThis compoundImine FormationSBF-functionalized dendrimers
Polymeric-2,2'-Dicarboxaldehyde-9,9'-spirobifluoreneCondensation with DiaminesLinear or cross-linked polymers

Pathways to Chiral Spirobifluorene-Based Organic Frameworks

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures and tunable functionalities. rsc.org The inherent chirality of the SBF scaffold makes it an attractive building block for the synthesis of Chiral Covalent Organic Frameworks (CCOFs). scispace.com CCOFs are of significant interest for applications in asymmetric catalysis, chiral separations, and sensing. rsc.orgscispace.com

A primary route to constructing COFs is through the formation of dynamic covalent bonds, such as imine bonds from the reaction of aldehydes and amines. nih.govresearchgate.net this compound and its derivatives, particularly the 2,2'- and 2,7-dicarbaldehyde analogues, are excellent candidates for this strategy. By reacting these chiral aldehyde-functionalized SBF linkers with complementary multi-topic amine linkers (e.g., triangular or linear polyamines), it is possible to construct two-dimensional or three-dimensional porous CCOFs.

The chirality is transferred from the enantiomerically pure SBF building block to the resulting extended framework. The rigid, well-defined spiro structure helps to direct the framework's topology and prevent the collapse of the porous structure. While many existing SBF-based frameworks are metal-organic frameworks (MOFs) that utilize carboxylate linkers, researchgate.netrsc.orgresearchgate.net the use of the carbaldehyde moiety provides a direct pathway to imine-linked COFs, a major class of these porous materials.

Table 5: Conceptual Design of Chiral Spirobifluorene-Based COFs
Chiral SBF Building BlockCo-monomer LinkerLinkageResulting FrameworkPotential Application
(R)- or (S)-2,2'-Dicarbaldehyde-9,9'-spirobifluorene1,3,5-Tris(4-aminophenyl)benzeneImine2D Chiral COFAsymmetric Catalysis scispace.com
(R)- or (S)-2,7-Dicarbaldehyde-9,9'-spirobifluoreneBenzidineImine2D Chiral COFChiral Separation rsc.org
(R)- or (S)-Tetrakis(4-formylphenyl)-SBFTetra(4-aminophenyl)methaneImine3D Chiral COFEnantioselective Recognition scispace.com

Molecular Design Principles and Structure Electronic Property Relationships

Conformational Rigidity and Orthogonality of the Spirobifluorene Core

The defining feature of the 9,9'-spirobifluorene (SBF) core is its spiro-linkage, where a single sp³-hybridized carbon atom joins two fluorene (B118485) units. ossila.comsigmaaldrich.com This unique structural arrangement forces the two π-systems of the fluorene moieties into a nearly perpendicular orientation. ossila.comacs.org This orthogonal geometry is a direct consequence of the tetrahedral nature of the central spiro-carbon, leading to a highly rigid, non-planar molecular architecture. ossila.comresearchgate.net

This conformational rigidity provides several advantages for materials science applications. It results in a high glass transition temperature and excellent thermal stability, which are crucial for the operational lifetime of organic electronic devices. ossila.comacs.org The rigid structure also imparts good solubility and promotes the formation of stable amorphous films, preventing crystallization that can be detrimental to device performance. ossila.com Furthermore, the steric hindrance created by the bulky, orthogonal structure effectively suppresses the formation of intermolecular π-π stacking and excimer formation, which are common quenching pathways that reduce luminescence efficiency in the solid state. ossila.comrsc.org The twist angle between the fluorene and xanthene units in a related spiro compound was found to be slightly smaller (87.5°) than that of the well-known spiro-OMeTAD (89.8°), but this still results in a nearly perpendicular arrangement that prevents tight molecular packing. acs.org

Influence of Spiro-Center on Electronic Decoupling and Exciton (B1674681) Behavior

The sp³-hybridized spiro-center acts as a point of electronic insulation, largely disrupting the π-conjugation between the two orthogonal fluorene units. researchgate.net This electronic decoupling means that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on different parts of the molecule or on separate, orthogonally arranged chromophores. acs.orgworktribe.com This spatial separation of frontier molecular orbitals is a key principle in designing materials for specific electronic applications. chemrxiv.org

Despite this general decoupling, a phenomenon known as "spiroconjugation" can occur, where a degree of electronic communication persists through the spiro-center. acs.orgworktribe.com This through-space interaction can influence the excited-state behavior of SBF derivatives. Studies on polyspirobifluorene have shown that exciton wave functions can delocalize into the spiro units, effectively trapping the exciton and leading to highly emissive states with long lifetimes. acs.orgworktribe.com The behavior of these excitons—energetically excited states of molecules—is critical for the performance of optoelectronic devices. rsc.org The spiro-linkage's ability to mediate electronic interactions while maintaining structural orthogonality allows for fine-tuning of exciton behavior, which is essential for applications like organic light-emitting diodes (OLEDs). acs.orgworktribe.com In some spirobifluorene-fused multiple resonance emitters, the HOMO distribution is facilitated across the spiro units, which can lead to a red-shifted emission. rsc.org

Modulation of Triplet Energy Levels through Structural Modification

The triplet energy (ET) is a critical parameter for host materials used in phosphorescent organic light-emitting diodes (PhOLEDs), as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. The SBF core inherently possesses a high triplet energy level, making it an excellent building block for such hosts. rsc.orgnih.gov For instance, the parent SBF compound has a reported ET of approximately 2.87 eV. rsc.org

The triplet energy can be precisely modulated through structural modifications to the SBF scaffold. nih.gov Attaching different functional groups or extending the π-conjugation of the fluorene units can raise or lower the triplet energy. For example, assembling three spirobifluorene fragments into positional isomers can yield materials with high triplet energies, wide HOMO/LUMO gaps, and improved thermal properties, making them suitable for blue-emitting PhOLEDs. nih.gov Introducing electron-rich moieties, such as phenyl-N-carbazole, at the C4 position has also been shown to produce dyes with high triplet energies. nih.gov This tunability allows for the rational design of host materials tailored to specific phosphorescent emitters, from green to blue. rsc.orgnih.gov

CompoundTriplet Energy (ET) [eV]Reference
9,9′-Spirobifluorene (SBF)2.87 rsc.org
4-Phenyl-9,9′-spirobifluorene (4-Ph-SBF)2.77 rsc.org

Impact of Substitution Patterns on Electronic and Photophysical Characteristics

The electronic and photophysical properties of SBF derivatives are highly sensitive to the position, number, and nature of substituents on the fluorene rings. nih.govuniv-rennes.fr The substitution pattern dictates the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and consequently, the absorption and emission characteristics of the molecule. nih.govrsc.org

The C2 and C7 positions are the most studied, as substitution at these sites typically leads to a significant extension of the π-conjugation along the long axis of the fluorene unit. researchgate.net Placing the electron-withdrawing carbaldehyde group at the C2 position, as in 9,9'-Spirobi[fluorene]-2-carbaldehyde, is expected to lower both the HOMO and LUMO energy levels and influence the charge-transporting properties of the material. In contrast, substitution at the C1, C3, or C4 positions can restrict electronic coupling between the fluorene core and the attached substituent. researchgate.netuniv-rennes.fr For example, incorporating electron-withdrawing groups like fluorine (F) or trifluoromethyl (CF₃) can tune the energy levels and thermal stabilities. rsc.org This strategic placement of substituents is a powerful tool for fine-tuning the electronic properties to meet the requirements of specific applications, such as host materials or charge-transporting layers in OLEDs. researchgate.netnih.gov

Substitution PositionGeneral Effect on π-ConjugationPrimary Application FocusReference
C2, C7Increases conjugation lengthEmitting materials, charge transport researchgate.net
C1, C3, C4Restricts electronic couplingHost materials with high triplet energy researchgate.netuniv-rennes.fr

Stereochemical Considerations and Axial Chirality in Spirobifluorene Architectures

The rigid, orthogonal structure of the spirobifluorene core can give rise to axial chirality. researchgate.net While the parent, unsubstituted SBF molecule is achiral, introducing different substituents at specific positions, such as 2,2' or 7,7', can create a chiral axis along the C9-C9' bond, resulting in non-superimposable mirror images (enantiomers). researchgate.netrsc.org This is a special case of chirality where the molecule lacks a traditional chiral center but is chiral due to its non-planar arrangement. wikipedia.orgrsc.org

Advanced Spectroscopic and Electrochemical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex organic molecules like 9,9'-Spirobi[fluorene]-2-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern.

In ¹H NMR, the aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around 9.5-10.0 ppm. The aromatic protons of the two fluorene (B118485) units will exhibit a complex series of multiplets in the range of 7.0-8.5 ppm, with the substitution on one ring leading to a more complex splitting pattern compared to the unsubstituted ring.

¹³C NMR is particularly crucial for confirming the core structure. The spiro-carbon atom, a quaternary sp³-hybridized carbon linking the two fluorene systems, gives a characteristic signal in the aliphatic region, typically observed around 65-66 ppm. nycu.edu.twrsc.org The carbonyl carbon of the aldehyde group will be found significantly downfield, often above 190 ppm. The remaining aromatic carbons produce a series of signals between 120 and 155 ppm.

Advanced techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to study the diffusion behavior of the molecule in solution, providing insights into its size, shape, and potential for aggregation. This is especially useful for larger derivatives or when studying host-guest interactions.

Table 1: Representative NMR Chemical Shifts for Spirobifluorene Derivatives.
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Reference/Comment
¹HAldehyde (-CHO)9.5 - 10.0Characteristic downfield singlet.
¹HAromatic (Ar-H)7.0 - 8.5Complex multiplet patterns.
¹³CAldehyde (C HO)~192Based on related aromatic aldehydes.
¹³CSpiro (C9)65 - 66Characteristic signal for the spiro-center. nycu.edu.twrsc.org
¹³CAromatic (Ar-C)120 - 155Multiple signals corresponding to the fluorene backbone.

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry (MS) is essential for verifying the molecular weight and elemental composition of this compound, thereby confirming its molecular integrity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate mass measurement. researchgate.net This allows for the determination of the elemental formula with high confidence. For this compound (C₂₆H₁₆O), the calculated exact mass is 344.1201 Da. wikidata.org An experimental HRMS value matching this calculated mass confirms the compound's identity.

MALDI, coupled with a Time-of-Flight (TOF) analyzer, is particularly well-suited for analyzing rigid, aromatic molecules that can be challenging to ionize. Studies on related spirobifluorene ketones have shown that these rigid structures often exhibit a very stable molecular ion (M⁺) peak with high relative abundance, indicating minimal fragmentation under typical ionization conditions. rsc.orgresearchgate.net This stability is a hallmark of the robust spirobifluorene scaffold.

Table 2: Mass Spectrometry Data for this compound.
ParameterValueTechniquePurpose
Molecular FormulaC₂₆H₁₆O-Elemental Composition
Calculated Exact Mass344.1201 Da-Theoretical value for HRMS comparison. wikidata.org
Expected Molecular Ion[M]⁺ or [M+H]⁺MALDI-TOF, ESI-HRMSConfirmation of Molecular Weight
Expected FragmentationMinimalMSThe rigid spiro-core imparts high stability to the molecular ion. rsc.org

Spectrophotometric Analyses for Electronic Transition Understanding

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to probe the electronic properties of this compound. The spirobifluorene core provides a rigid, conjugated π-system. The orthogonal arrangement of the two fluorene units effectively interrupts full conjugation across the entire molecule, leading to electronic properties that are largely based on the individual fluorene chromophores. nycu.edu.tw

The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV region, corresponding to π-π* electronic transitions within the fluorene moieties. The parent 9,9'-Spirobi[fluorene] exhibits absorption peaks around 300-320 nm. researchgate.net The addition of the electron-withdrawing carbaldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge-transfer (ICT) character.

Upon excitation with an appropriate wavelength of light, the compound is expected to exhibit fluorescence. The emission wavelength and quantum yield are key parameters for potential applications in organic light-emitting diodes (OLEDs). Spirobifluorene derivatives are known for their strong blue emission. nycu.edu.tw The emission spectrum of the carbaldehyde derivative will provide insight into the energy of its excited state and the influence of the substituent on its luminescent properties.

Table 3: Representative Photophysical Data for Spirobifluorene Derivatives.
TechniqueParameterExpected RangeComment
UV-Vis Absorptionλmax (in solution)320 - 390 nmCorresponds to π-π* transitions, red-shifted from the SBF core. nycu.edu.tw
Photoluminescence (PL)Emission ColorBlue to Blue-GreenTypical for functionalized spirobifluorene systems. nycu.edu.tw
Photoluminescence (PL)Stokes ShiftVariableThe difference between absorption and emission maxima, indicates structural relaxation in the excited state.

Electrochemical Studies on Redox Behavior and Energy Levels

Electrochemical methods, primarily cyclic voltammetry (CV), are critical for determining the redox behavior and estimating the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound. These energy levels are fundamental to understanding a material's suitability for use in electronic devices, as they govern charge injection and transport.

The HOMO level is typically estimated from the onset potential of the first oxidation wave, while the LUMO level is estimated from the onset of the first reduction wave. core.ac.uk These potentials are measured relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. stackexchange.com For spirobifluorene derivatives, the oxidation process (removal of an electron) is associated with the electron-rich fluorene core, while the reduction process (addition of an electron) is influenced by electron-accepting groups.

The carbaldehyde group is electron-withdrawing, which is expected to make the molecule easier to reduce compared to the unsubstituted SBF core. A study on the closely related 2-acetyl-9,9'-spirobifluorene (B14128745) reported a quasi-reversible reduction with a standard potential (E°) of –1.77 V (vs SCE), indicating a relatively low-lying LUMO level. rsc.org The electrochemical band gap (E_g = E_LUMO - E_HOMO) can be calculated from these values and compared with the optical band gap derived from UV-Vis spectroscopy.

Table 4: Representative Electrochemical Data for Spirobifluorene Derivatives.
ParameterMethodRepresentative ValueSignificance
Reduction Potential (Ered)Cyclic Voltammetry~ -1.7 to -1.8 V (vs SCE)Used to estimate the LUMO energy level; data from acetyl-SBF derivative. rsc.org
HOMO Energy LevelCV (from Eox)~ -5.6 to -5.9 eVGoverns hole injection/transport capability.
LUMO Energy LevelCV (from Ered)~ -2.3 to -2.6 eVGoverns electron injection/transport capability.
Electrochemical Band Gap (Eg)ELUMO - EHOMO~ 3.1 to 3.5 eVFundamental electronic property of the material.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, an XRD analysis would provide irrefutable proof of its unique molecular architecture.

The key structural feature to be confirmed is the spiro center, where the two fluorene planes are held in a nearly perfectly orthogonal orientation to each other. researchgate.net This steric hindrance is a defining characteristic of the SBF family and is responsible for many of its properties, such as preventing intermolecular π-π stacking and promoting the formation of amorphous, glassy films. nycu.edu.tw This amorphous nature is highly desirable for the fabrication of uniform thin films in OLEDs.

An XRD study would yield precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the carbaldehyde oxygen or C-H···π interactions. While many spirobifluorene polymers are amorphous, substituted small molecules can form well-defined crystals, providing invaluable insight into their intrinsic geometry and packing motifs. nycu.edu.twnih.gov

Table 5: Representative Crystallographic Data for a Related Fluorene Derivative.
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal symmetry. nih.gov
Space GroupP2₁/cDefines the specific symmetry elements within the crystal. nih.gov
Key FeatureOrthogonal Fluorene PlanesConfirms the unique 3D structure of the spiro-core. researchgate.net
Intermolecular InteractionsC-H···O bondsReveals how molecules are arranged and interact in the solid state. nih.gov

Computational and Theoretical Investigations of 9,9 Spirobi Fluorene 2 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of spirobifluorene-based molecules due to its favorable balance of accuracy and computational cost. These calculations provide deep insights into the distribution of electrons within the molecule and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of a carbaldehyde group (-CHO) at the 2-position of the 9,9'-spirobifluorene core significantly influences its electronic properties. As an electron-withdrawing group, the carbaldehyde moiety is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted spirobifluorene parent molecule. DFT calculations are essential to quantify this effect. For instance, calculations on similar functionalized spiro[fluorene-9,9'-xanthene] (B3069175) systems using the B3LYP/6-31G(d) level of theory have shown that frontier orbital densities can be distinctly segregated, a feature often desired in high-performing organic electronic materials. researchgate.net The LUMO density, in particular, can be evenly distributed over the molecular backbone, which is crucial for electron transport. researchgate.net

Analysis of the molecular orbitals reveals the extent of electronic communication between the two perpendicular fluorene (B118485) units, a phenomenon known as spiroconjugation. DFT calculations show that the HOMO of the parent spirobifluorene splits into a spiro-antibonding HOMO and a spiro-bonding HOMO-1 as a direct result of these through-space interactions. researchgate.net The functionalization at the periphery, such as with a carbaldehyde group, can modulate the character of this spiroconjugation. researchgate.netnih.gov Theoretical evaluations, for example at the CAM-B3LYP/6-31G(d,p) level of theory, have been used to correlate the degree of spiroconjugation with chemical reactivity. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Functionalized Fluorene Systems.
Compound ClassFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene DerivativesDFT/MD Simulation-5.8 to -5.5-2.5 to -2.23.1 to 3.3
Spiro[fluorene-9,9'-xanthene] Derivative (SFX1)B3LYP/6-31G(d)-5.69-3.692.00
9,9-Dimethyl-9H-fluoren-2-amine DerivativesB3LYP/6-31G(d,p)-5.1 to -4.9-2.4 to -2.12.5 to 2.8

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. uci.edufz-juelich.de It is widely employed to predict optical properties, such as UV-Vis absorption spectra, by calculating vertical excitation energies and oscillator strengths. nih.gov

For 9,9'-Spirobi[fluorene]-2-carbaldehyde, TD-DFT calculations can predict the energies of the main electronic transitions. The lowest energy transition is typically a HOMO to LUMO excitation, which corresponds to the longest wavelength absorption peak (λmax). nih.gov The nature of this transition can be characterized as having significant charge-transfer (CT) character, from the electron-rich spirobifluorene core to the electron-accepting carbaldehyde group. TD-DFT calculations performed on similar donor-acceptor fluorene-based chromophores have successfully correlated the calculated electronic transitions with experimentally observed absorption bands. nih.gov

These calculations can also reveal how structural changes, such as the twisting of the fluorene units, affect the excited state. For some fluorene-based oligomers, electronic excitations can lead to a more planar geometry in the excited state compared to the nonplanar ground state. nih.gov TD-DFT provides a means to optimize the geometry of the lowest singlet excited state (S1), allowing for the calculation of fluorescence energies. The difference between the absorption and emission energies (the Stokes shift) can thus be theoretically estimated, providing valuable information for the design of emissive materials. nih.gov

Table 2: Representative TD-DFT Calculated Optical Properties for Fluorene-Based Chromophores in DCM.
Compound IDCalculated λmax (nm)Oscillator Strength (f)Major ContributionExperimental λmax (nm)
SS14221.31H→L (98%)450
SS24761.55H→L (98%)480
SS34251.39H→L (98%)428
SS44531.53H→L (98%)455

Note: Data is for a series of donor-π-acceptor chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, calculated at the B3LYP/6-31G(d,p)/CPCM model in DCM. nih.gov H→L denotes a transition from the HOMO to the LUMO.

Modeling of Charge Transport Mechanisms within Spirobifluorene Frameworks

The spirobifluorene core is a foundational component of many organic semiconductors, including the well-known hole-transport material Spiro-OMeTAD. aps.org Understanding charge transport in these materials is critical for their application in devices like perovskite solar cells and OLEDs. Theoretical modeling provides a framework for predicting charge carrier mobility and elucidating the factors that limit performance.

Charge transport in disordered organic materials like spirobifluorene films is typically described by a hopping mechanism, where charge carriers (holes or electrons) jump between adjacent molecules. nih.govresearchgate.net The rate of this hopping is influenced by two key parameters that can be calculated computationally: the electronic coupling (or transfer integral) between molecules and the reorganization energy.

The reorganization energy (λ) is the energy required for a molecule's geometry to relax after it gains or loses a charge. A smaller reorganization energy is desirable as it facilitates faster charge transport. DFT calculations are routinely used to compute the internal reorganization energy of spirobifluorene derivatives. The rigid and compact three-dimensional structure of the spirobifluorene unit contributes to a relatively small reorganization energy. acs.org

More advanced theoretical models, such as multi-scale simulations that combine molecular dynamics (MD) with quantum chemical calculations, can be used to investigate charge transport in realistic molecular packings. rsc.org For materials like Spiro-OMeTAD, drift-diffusion models that account for charge carrier trapping and injection barriers have been used to analyze experimental data and extract intrinsic, band-like mobility values that are significantly higher than effective mobilities measured by simpler analytical models. aps.org These theoretical approaches highlight that charge transport can be limited by factors such as energetic disorder and charge trapping, not just the intrinsic properties of the molecule itself. aps.org

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is instrumental in predicting and interpreting various spectroscopic signatures of spirobifluorene derivatives. As discussed, TD-DFT is the go-to method for predicting UV-Vis absorption and emission spectra. nih.govuci.edu Furthermore, for chiral spirobifluorene compounds, TD-DFT can calculate electronic circular dichroism (ECD) spectra, which provides information about the molecule's absolute configuration. nih.gov The comparison between predicted and experimental optical and chiroptical responses is a powerful tool for structural verification and for understanding the electronic transitions involved. nih.gov

Beyond electronic spectroscopy, computational methods can predict vibrational spectra (IR and Raman). Anharmonic vibrational frequencies for both ground and excited states can be computed, with certain DFT functionals like B97-1 showing good agreement with experimental data for related fluorenone molecules. nottingham.edu.cn

Understanding intermolecular interactions is key to predicting how molecules will pack in the solid state, which in turn governs bulk material properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov This method allows for the decomposition of the crystal packing into contributions from different types of contacts (e.g., H···H, C···H, O···H), providing a detailed picture of the forces holding the crystal together. nih.gov For this compound, such analysis would highlight the role of the polar carbaldehyde group in directing intermolecular interactions through C-H···O hydrogen bonds, in addition to the weaker van der Waals and π-π stacking interactions of the fluorene units.

Theoretical Insights into Spiroconjugation Effects on Reactivity and Properties

Spiroconjugation is the defining electronic feature of the spirobifluorene framework. It refers to the through-space electronic coupling between the two orthogonal π-systems, which is mediated by the central spiro carbon atom. mdpi.com Theoretical studies have been fundamental in defining and quantifying the impact of spiroconjugation on the molecule's properties. researchgate.netnih.gov

Molecular orbital analysis via DFT clearly demonstrates spiroconjugation through the splitting of the degenerate π-orbitals of the individual fluorene units. researchgate.net The energy difference between the resulting spiro-antibonding (HOMO) and spiro-bonding (HOMO-1) molecular orbitals is a direct measure of the spiroconjugation strength. researchgate.net

Theoretical investigations have shown that this spiroconjugation is not a static property but can be modulated or even switched "ON" and "OFF" through peripheral functionalization. researchgate.netnih.gov For example, the attachment of different functional groups can alter the energy levels and spatial distribution of the spiroconjugated molecular orbitals. nih.gov This modulation has a direct impact on the molecule's reactivity and its photophysical properties. Theoretical studies have correlated the degree of spiroconjugation with differences in reactivity observed experimentally during the synthesis of functionalized spirobifluorenes. researchgate.netnih.gov Furthermore, the involvement of spiroconjugated molecular orbitals in the primary electronic transitions can be significant or negligible depending on the nature and position of the substituent, a detail that can be precisely elucidated through TD-DFT calculations. nih.gov This ability to theoretically predict how functionalization controls spiroconjugation is a powerful tool for the rational design of spirobifluorene materials with tailored electronic and optical properties. researchgate.netnih.gov

Role of 9,9 Spirobi Fluorene 2 Carbaldehyde in Functional Materials Development

A Versatile Precursor for Organic Semiconductors in Organic Light-Emitting Diodes (OLEDs)

The 9,9'-spirobifluorene core is particularly advantageous for OLED materials due to its ability to disrupt conjugation between the two fluorene (B118485) units, leading to a high triplet energy level. This is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, thereby enhancing the efficiency of phosphorescent OLEDs (PhOLEDs). The aldehyde functionality at the 2-position of the spirobifluorene framework allows for the straightforward synthesis of a diverse range of organic semiconductors.

Host Materials in Phosphorescent and Fluorescent OLEDs

The aldehyde group of 9,9'-Spirobi[fluorene]-2-carbaldehyde can be readily transformed into various functional groups to construct novel host materials. For instance, it can undergo reactions to attach electron-donating or electron-accepting units, leading to the formation of bipolar host materials with balanced charge transport properties. While direct synthesis from the 2-carbaldehyde is a logical synthetic route, much of the reported research focuses on derivatives at other positions. For example, pyridine-substituted spirobifluorene dyes, synthesized from a 4-bromo-spirobifluorene precursor, have demonstrated high triplet energies (around 2.7 eV), making them suitable as hosts for green and sky-blue PhOLEDs. researchgate.net Similarly, fluorinated 9,9'-spirobifluorene derivatives have been successfully employed as host materials in highly efficient blue fluorescent OLEDs. researchgate.netrsc.org These examples highlight the potential of functionalized spirobifluorenes as host materials, a potential that can be realized starting from the versatile 2-carbaldehyde intermediate.

A recent design concept involves introducing linear structures into the orthogonal spirobifluorene configuration to enhance carrier mobilities while maintaining high triplet energies. rsc.org This was achieved through the interannular C–H arylation of bi(hetero)aryl-2-formaldehydes, a related but distinct starting material. rsc.org The resulting 1,4-diaryl spirobifluorenes served as universal pure hydrocarbon hosts for red, green, and blue PhOLEDs with exceptional performance. rsc.org

Host Material Derivative ClassEmitter TypeOLED ColorKey Performance Metric
Pyridine-substituted SBFPhosphorescentGreen, Sky-BlueHigh Triplet Energy (~2.7 eV) researchgate.net
Fluorinated SBFFluorescentBlueHigh External Quantum Efficiency (4.92%) rsc.org
1,4-diaryl SBFsPhosphorescentRGBHigh External Quantum Efficiencies (up to 26.1%) rsc.org

Electron Transport Layer (ETL) Components in OLED Devices

While specific examples starting from this compound are not prevalent in the reviewed literature, the spirobifluorene scaffold is a known component in the design of electron transport materials. The aldehyde group can be converted to electron-withdrawing groups, a key feature for efficient electron transport. A patent for spirobifluorene derivatives for use in electron injection layers highlights the utility of this core structure in ETLs. rsc.org

Hole Transport Materials (HTMs) in Electroluminescent Applications

The functionalization of the 9,9'-spirobifluorene core with hole-transporting moieties is a common strategy for developing high-performance hole transport materials. The 2-carbaldehyde derivative can serve as a synthetic entry point for attaching arylamine groups, which are known for their excellent hole-transporting capabilities. Research on spirobifluorene-based HTMs often focuses on substitution at the 2,7- or 3,6-positions. For instance, incorporating di-4-tolylamino groups at the 3,6-positions of the spirobifluorene skeleton resulted in HTMs with excellent thermal stability and high triplet energies, leading to high efficiencies in RGB phosphorescent OLEDs. nih.gov Although not starting from the 2-carbaldehyde, this demonstrates the principle of attaching hole-transporting units to the spirobifluorene core.

HTM DerivativeKey FeatureDevice ApplicationMaximum External Quantum Efficiency (EQE)
3,3′,6,6′-TDTA-SBFHigh Thermal Stability, High Triplet EnergyRGB PhOLEDs26.4% (Green) nih.gov

Luminescent Emitter Design and Fabrication

The this compound can also be a precursor for the synthesis of luminescent emitters themselves. The aldehyde group can be used to extend the conjugation of the spirobifluorene core or to attach other chromophoric units. While direct examples are scarce, related research on 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties has shown their potential as deep-blue emitting materials in OLEDs. acs.org Furthermore, spiro-based thermally activated delayed fluorescence (TADF) emitters have been developed using a spiro[fluorene-9,9′-xanthene] scaffold, achieving high quantum efficiencies. rsc.org

A Building Block for Organic Photovoltaic (OPV) and Perovskite Solar Cell (PSC) Materials

The advantageous properties of the spirobifluorene core, such as its rigid three-dimensional structure and good solubility, also make it an excellent candidate for materials used in solar cells.

Hole Transport Material (HTM) Development for Solar Cells

In the realm of perovskite solar cells, hole transport materials play a critical role in extracting and transporting holes from the perovskite layer to the electrode. The benchmark HTM, Spiro-OMeTAD, is a spirobifluorene derivative. The development of new, cost-effective, and stable HTMs is a major research focus. The this compound provides a platform for synthesizing novel HTMs.

Derivatives of the closely related spiro[fluorene-9,9′-xanthene] (SFX) core have been extensively investigated as HTMs for both solid-state dye-sensitized solar cells and perovskite solar cells. For example, a low-cost SFX-based HTM termed X60, synthesized in a two-step route, has shown comparable performance to Spiro-OMeTAD. researchgate.netrsc.org Other SFX-based HTMs functionalized with arylamine moieties have also demonstrated high power conversion efficiencies and enhanced stability in PSCs. rsc.org

Furthermore, pyridyl-functionalized spiro[fluorene-xanthene] has been developed as a dopant-free HTM for stable perovskite solar cells. mdpi.com The strategic functionalization of the spiro core, which can be initiated from an aldehyde precursor, allows for the tuning of HOMO energy levels for efficient hole extraction from the perovskite layer. rsc.org Theoretical studies on SFX derivatives containing natural amino acid substituents have also shown their potential as effective HTMs in PSCs.

HTM Derivative CoreSolar Cell TypePower Conversion Efficiency (PCE)Reference
Spiro[fluorene-9,9′-xanthene] (X60)Perovskite Solar Cell19.84% researchgate.net
Spiro[fluorene-9,9′-xanthene] (mp-SFX-2PA)Perovskite Solar Cell16.8% rsc.org
Pyridyl-functionalized Spiro[fluorene–xanthene]Perovskite Solar Cell17.39% mdpi.com

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compoundThis compound
SBF9,9'-Spirobifluorene
4-bromo-spirobifluorene4-Bromo-9,9'-spirobifluorene
3,3′,6,6′-TDTA-SBF3,3',6,6'-Tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene
SFXSpiro[fluorene-9,9′-xanthene]
Spiro-OMeTAD2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
X60A spiro[fluorene-9,9′-xanthene] based organic hole transport material
mp-SFX-2PAA spiro[fluorene-9,9′-xanthene] based hole transporting material

Non-Fullerene Electron Acceptor Architectures

The 9,9'-spirobifluorene scaffold is a key component in the design of three-dimensional, non-fullerene acceptors (NFAs) for organic solar cells. rsc.orgresearchgate.net Traditional fullerene-based acceptors have limitations, including weak absorption of visible light and limited tunability of energy levels. rsc.orgoaepublish.com The spirobifluorene core helps overcome these issues by creating a non-planar molecular structure that can suppress the excessive aggregation often seen with planar molecules, while promoting isotropic charge transport. researchgate.net

The carbaldehyde group on the spirobifluorene core is a crucial synthetic handle. While not typically the final electron-accepting group itself, it serves as a precursor for the attachment of stronger electron-withdrawing moieties, such as dicyanovinylene or perylenediimide (PDI), through condensation reactions. This modular approach allows for the systematic tuning of the acceptor's electronic properties.

A notable example is a structurally non-planar molecule, SBF-PDI4, which features a 9,9'-spirobi[fluorene] core with four PDI units attached at the periphery. rsc.orgrsc.org This compound exhibits a low-lying LUMO energy level of -4.11 eV, comparable to that of fullerene derivatives, but with the added benefit of intense light absorption in the 450–550 nm range. rsc.orgrsc.org When incorporated into a bulk heterojunction solar cell with the polymer donor PTB7-Th, SBF-PDI4 achieved a high power conversion efficiency (PCE). researchgate.netrsc.org

Performance of SBF-PDI4 Based Non-Fullerene Acceptor
ParameterValueReference
Acceptor MoleculeSBF-PDI4 rsc.org
Donor PolymerPTB7-Th rsc.org
LUMO Energy Level-4.11 eV rsc.orgrsc.org
Power Conversion Efficiency (PCE)5.34% researchgate.netrsc.org
Electron Mobility1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹ rsc.org

Fabrication of Conjugated Microporous Polymers (CMPs) and Framework Materials

The rigid and contorted structure of the 9,9'-spirobifluorene unit is highly effective at preventing the dense packing of polymer chains, leading to the formation of materials with significant intrinsic microporosity. researchgate.net This makes 9,9'-spirobifluorene derivatives, including the 2-carbaldehyde, excellent monomers for the synthesis of Conjugated Microporous Polymers (CMPs). ossila.comresearchgate.netrsc.org These materials combine permanent nanoporosity with extended π-conjugation, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmagtech.com.cn

The aldehyde group of this compound is a key functional group for polymerization. It can readily undergo condensation reactions, such as Schiff-base formation with amine-functionalized monomers, to create robust, nitrogen-containing polymer networks. nih.gov This synthetic versatility allows for the creation of CMPs with tailored pore sizes and chemical functionalities.

Research has shown that CMPs synthesized from unsubstituted spirobifluorene precursors using cost-effective FeCl3-mediated polymerization exhibit large surface areas and high micropore volumes. researchgate.netrsc.org These polymers demonstrate significant gas uptake capabilities, which can be further enhanced by carbonization. researchgate.netrsc.org The incorporation of the aldehyde functionality provides a direct route to expand the chemical diversity and complexity of these porous frameworks.

Properties of Spirobifluorene-Based Conjugated Microporous Polymers
PropertyValue RangeReference
Synthesis MethodFeCl3-mediated polymerization researchgate.netrsc.org
Brunauer-Emmett-Teller (BET) Surface Area940–1980 m² g⁻¹ ossila.comresearchgate.netrsc.org
Micropore Volume0.5–0.9 cm³ g⁻¹ ossila.comresearchgate.netrsc.org
Key ApplicationHigh gas uptake researchgate.netrsc.org

Construction of Molecular Tripods and Self-Assembled Monolayers for Surface Science

In the field of surface science, controlling the orientation and arrangement of molecules on a substrate is paramount. The rigid, well-defined three-dimensional structure of the 9,9'-spirobifluorene scaffold makes it an ideal platform for the construction of molecular tripods designed to form stable self-assembled monolayers (SAMs). acs.orgnih.gov

A molecular tripod based on this framework can be synthesized to have three anchor groups, such as thiols, that bind specifically to a surface like gold (Au(111)). acs.orgnih.gov This tripodal design provides a stable footing, allowing a functional "rod" component of the molecule to be oriented vertically from the surface. acs.orgnih.gov This precise spatial control is critical for the development of molecular electronics and sensors.

The 2-carbaldehyde group of this compound serves as a versatile synthetic point for elaborating the tripod structure. It can be chemically modified to introduce one of the necessary thiol-terminated legs or to build the functional molecular rod. Preliminary ultra-high vacuum scanning tunneling microscopy (UHV-STM) experiments have confirmed the potential of spirobifluorene-based tripods to stabilize molecules on a gold surface, controlling the spatial arrangement of the molecular rod. acs.orgnih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct complex, functional assemblies. The carbaldehyde group is a valuable functional unit in this context, as its oxygen atom can act as a hydrogen bond acceptor.

Studies on related fluorene derivatives bearing formyl (aldehyde) groups have shown their ability to form specific intermolecular connections. nih.gov For instance, crystal structure analysis reveals that the aldehyde oxygen can participate in C—H···O hydrogen bonds, leading to the formation of ordered, supramolecular motifs. nih.gov

When this hydrogen-bonding capability is combined with the rigid and bulky 9,9'-spirobifluorene scaffold, this compound becomes a promising candidate for building artificial receptors for molecular recognition. The spiro framework provides a well-defined, pre-organized structure, while the aldehyde group offers a specific binding site for guest molecules that can act as hydrogen bond donors. This allows for the design of host-guest systems with high selectivity.

Emerging Research Directions and Future Perspectives

Advanced Functionalization for Enhanced Optoelectronic Performance

The aldehyde group in 9,9'-Spirobi[fluorene]-2-carbaldehyde is a gateway to a plethora of functionalized derivatives with tailored optoelectronic properties. Researchers are actively exploring various synthetic strategies to modify this core structure to enhance its performance in devices like organic light-emitting diodes (OLEDs) and solar cells.

One key area of research is the attachment of electron-donating or electron-withdrawing moieties to the spirobifluorene backbone. For instance, attaching electron-rich nitrogen-based amine derivatives can increase the conjugation length of the molecule, leading to a reduction in the energy level and potentially higher quantum efficiencies in OLEDs. mdpi.com The introduction of fluorinated groups, which are electron-withdrawing, can also be used to tune the photophysical properties, energy levels, and thermal stabilities of spirobifluorene derivatives. rsc.orgresearchgate.net These modifications are supported by density functional theory (DFT) studies that help to understand the resulting geometries and electronic structures. rsc.orgresearchgate.net

Furthermore, the aldehyde can be converted into other functional groups, enabling the synthesis of a wide range of derivatives. For example, condensation reactions with various amines can yield Schiff bases, while oxidation can produce carboxylic acids, and reduction can lead to alcohols. Each of these new functional groups provides a handle for further reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce more complex functionalities. nih.gov These advanced functionalization strategies are crucial for fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport in electronic devices. mdpi.com

The table below summarizes the impact of different functional groups on the optoelectronic properties of spirobifluorene derivatives.

Functional Group TypeExample MoietyImpact on PropertiesPotential Application
Electron-DonatingTriphenylamineRaises HOMO level, enhances hole transportHole Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells
Electron-WithdrawingFluorine, TrifluoromethylLowers HOMO/LUMO levels, improves stabilityHost materials for blue OLEDs, electron transport materials
Extended ConjugationPerylenediimideBroadens absorption spectrum, improves charge transportNon-fullerene acceptors in organic solar cells
Metal-ComplexingPyridylEnables formation of phosphorescent emittersEmitting materials in PhOLEDs

Integration into Novel Device Architectures and Multilayer Systems

Derivatives of this compound are being integrated into increasingly complex and efficient device architectures. The inherent properties of the spirobifluorene core, such as high glass transition temperature (Tg), good solubility, and morphological stability, make these materials well-suited for multilayer organic electronic devices. d-nb.info

In the realm of OLEDs, these materials are being explored not only as emitters but also as host materials and charge transport layers. mdpi.comrsc.org For instance, fluorinated 9,9′-spirobifluorene derivatives have been successfully used as host materials for blue phosphorescent and fluorescent OLEDs, demonstrating high efficiencies and low turn-on voltages. rsc.orgresearchgate.netrsc.org The rigid spiro structure helps to prevent intermolecular aggregation, which can lead to quenching of the emission. d-nb.info

In the field of photovoltaics, particularly perovskite solar cells (PSCs), spirobifluorene-based molecules are emerging as promising hole-transporting materials (HTMs). d-nb.info They offer a viable alternative to the commonly used Spiro-OMeTAD, with the potential for improved stability and performance. rsc.orgresearchgate.net The aldehyde functionality allows for the introduction of groups that can improve the interfacial contact with the perovskite layer and enhance hole extraction. Furthermore, the development of non-fullerene acceptors based on the spirobifluorene core, such as those functionalized with perylenediimides, is a significant area of research for organic solar cells. rsc.orgresearchgate.net

The following table highlights the roles of this compound derivatives in various device architectures.

Device TypeRole of Spirobifluorene DerivativeKey Performance Metrics
Organic Light-Emitting Diodes (OLEDs)Host Material, Hole Transporting Layer (HTL), EmitterHigh external quantum efficiency (EQE), low roll-off, color purity
Perovskite Solar Cells (PSCs)Hole Transporting Material (HTM)High power conversion efficiency (PCE), long-term stability
Organic Solar Cells (OSCs)Non-fullerene Acceptor, Donor MaterialHigh open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF)
Organic Field-Effect Transistors (OFETs)Semiconductor LayerHigh charge carrier mobility, high on/off ratio

Rational Design of Spirobifluorene-Based Materials for Specialized Applications

The future of this compound lies in the rational design of materials for highly specialized applications. This involves a deep understanding of the structure-property relationships to create molecules with precisely controlled characteristics.

For example, by carefully selecting the functional groups to be attached to the aldehyde, it is possible to design materials with specific HOMO and LUMO energy levels to match the energy levels of other materials in a device, thereby minimizing energy barriers for charge injection and transport. mdpi.com The introduction of specific side chains can also influence the morphology of thin films, which is crucial for device performance. d-nb.info

Another area of rational design is the development of chiral spirobifluorene derivatives for applications in chiroptical devices and circularly polarized luminescence (CPL). researchgate.net The inherent chirality of some spirobifluorene derivatives can be exploited to create materials that emit or absorb left- and right-handed circularly polarized light differently.

Furthermore, the aldehyde group can be used to construct larger, more complex architectures, such as dendrimers and polymers, where the spirobifluorene unit serves as a core or a repeating unit. ossila.com These materials could find applications in light-harvesting systems, sensors, and as host materials for large-area solution-processed devices. The design of spirobifluorene-based metal-organic frameworks (MOFs) is another exciting avenue, with potential applications in gas storage and catalysis. rsc.orgresearchgate.net

Development of Environmentally Sustainable Synthetic Routes

As the demand for organic electronic materials grows, the development of environmentally sustainable synthetic routes is becoming increasingly important. For this compound and its derivatives, this involves exploring greener solvents, catalysts, and reaction conditions.

Traditional synthetic methods for fluorene (B118485) derivatives often involve multiple steps and the use of hazardous reagents. researchgate.net Research is now focusing on developing more efficient, one-pot syntheses. researchgate.net For instance, direct formylation of the 9,9'-spirobifluorene core is a more atom-economical approach compared to multi-step procedures. researchgate.net The use of catalytic methods, such as those employing transition metals, can also reduce waste and improve yields. researchgate.net

Future research will likely focus on:

Solvent Selection: Replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids.

Catalysis: Developing more efficient and recyclable catalysts, potentially moving towards biocatalysis.

Energy Efficiency: Utilizing microwave-assisted synthesis or other methods to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

Deepening Theoretical Understanding of Complex Spiro-Architectures

A deeper theoretical understanding of the electronic and photophysical properties of complex spiro-architectures is crucial for accelerating the design of new materials. Computational methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the properties of new spirobifluorene derivatives before they are synthesized. rsc.orgresearchgate.net

These theoretical studies can provide insights into:

Molecular Geometry: Predicting the three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Structure: Calculating the HOMO and LUMO energy levels, which are critical for understanding charge transport properties.

Photophysical Properties: Simulating absorption and emission spectra, as well as predicting quantum yields and excited state lifetimes.

Charge Transport: Modeling the mobility of electrons and holes through the material.

By combining theoretical predictions with experimental results, researchers can establish clear structure-property relationships, which can then be used to guide the design of new materials with improved performance. Future theoretical work will likely focus on developing more accurate and efficient computational models that can handle larger and more complex spiro-architectures, as well as simulating the behavior of these materials in device environments.

Q & A

Q. What synthetic routes are commonly employed for 9,9'-Spirobi[fluorene]-2-carbaldehyde, and how can purity be optimized?

The synthesis typically involves functionalization of the spirobi[fluorene] core. For example, brominated derivatives (e.g., 2-bromo-9,9'-spirobi[fluorene]) are synthesized via Grignard reactions between 2-bromo-9-fluorenone and 2-biphenylmagnesium bromide, followed by purification via column chromatography . To optimize purity, sublimation under reduced pressure is recommended, as demonstrated for related spirobi[fluorene] derivatives (e.g., Spiro-NPB, purity >98% via sublimation) . GC-MS analysis with a detection limit of 0.01 mg/kg can validate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, fluorene derivatives with aldehyde groups (e.g., 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde) have been resolved using single-crystal X-ray diffraction, revealing bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include:

  • NMR spectroscopy : To confirm substituent positions and symmetry.
  • Hirshfeld surface analysis : For quantifying intermolecular interactions in crystalline states .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the key applications of this compound in materials science?

This compound serves as a precursor for optoelectronic materials. Its derivatives, such as 2,2',7,7'-tetracarbaldehyde, are used in metal-organic frameworks (MOFs) and organic semiconductors due to their rigid, conjugated spiro-core . In OLEDs, spirobi[fluorene] derivatives with amine groups (e.g., Spiro-NPB) function as hole-transport layers (HTLs), achieving high thermal stability (decomposition >400°C) and efficient charge mobility .

Advanced Research Questions

Q. How do substituents on the spirobi[fluorene] core influence its electronic properties?

Substituents like bromine or aldehyde groups modulate the HOMO-LUMO gap and intermolecular packing. For example:

  • Bromine : Increases electron-withdrawing effects, red-shifting absorption spectra. Brominated derivatives (e.g., 2,2'-dibromo-9,9'-spirobi[fluorene]) exhibit altered charge transport properties in thin-film devices .
  • Aldehyde groups : Enhance reactivity for cross-coupling (e.g., Suzuki-Miyaura reactions), enabling tailored functionalization for MOFs .
    Theoretical studies (DFT calculations) combined with cyclic voltammetry can quantify these effects .

Q. How can contradictory data on spirobi[fluorene] derivatives’ solubility be resolved?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from crystallinity and substituent polarity. For example:

  • Alkyl chains : Derivatives with tert-butyl groups (e.g., 2,7-di-tert-butyl-9,9'-spirobi[fluorene]) show improved solubility in toluene .
  • Aromatic amines : Spiro-NPB derivatives require strong acids (e.g., trifluoroacetic acid) for dissolution due to high planarity .
    Systematic solubility testing under controlled conditions (e.g., temperature, solvent polarity index) is critical.

Q. What strategies address challenges in synthesizing enantiomerically pure spirobi[fluorene] derivatives?

Chiral spirobi[fluorene] compounds (e.g., cyclo[3]spirobifluorenylene) require asymmetric catalysis or chiral auxiliaries. A reported method involves Pd-catalyzed cross-coupling with chiral ligands, achieving >90% enantiomeric excess (ee) . Characterization via circular dichroism (CD) spectroscopy and chiral HPLC validates enantiopurity .

Q. How can conflicting crystallographic data on hydrogen-bonding networks be analyzed?

Contradictions in hydrogen-bonding motifs (e.g., dimeric vs. polymeric arrangements) are resolved via Hirshfeld surface analysis and two-dimensional fingerprint plots. For example, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde exhibits C–H···O interactions dominating 23.6% of molecular contacts, confirmed by Hirshfeld analysis . Temperature-dependent crystallography further clarifies dynamic packing behavior.

Methodological Tables

Q. Table 1. Key Analytical Techniques for Spirobi[fluorene] Derivatives

TechniqueApplicationExample Reference
X-ray diffractionResolve crystal structure and packing
GC-MSQuantify purity and detect trace impurities
DFT calculationsPredict electronic properties (HOMO-LUMO)
CD spectroscopyDetermine enantiopurity of chiral derivatives

Q. Table 2. Thermal Stability of Selected Derivatives

CompoundDecomposition Temperature (°C)Reference
Spiro-NPB>400
This compound236 (flash point)

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